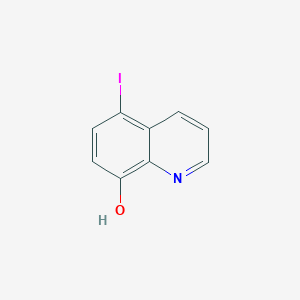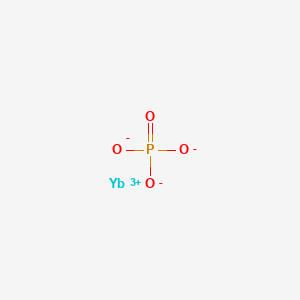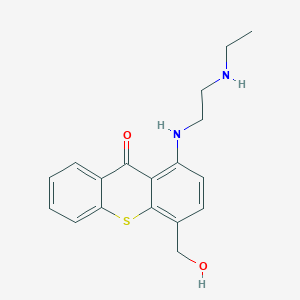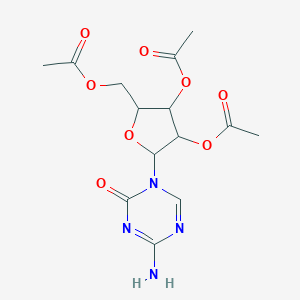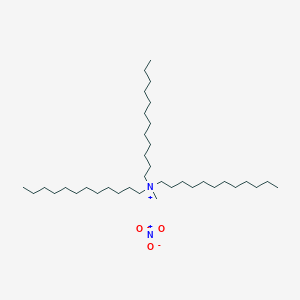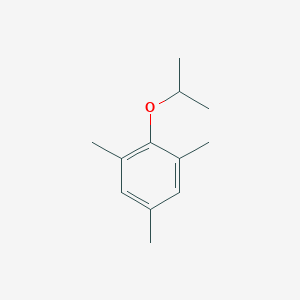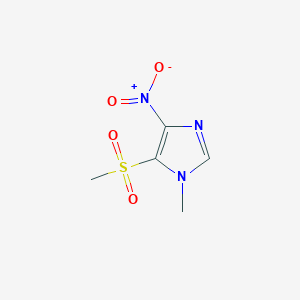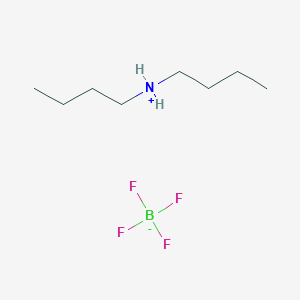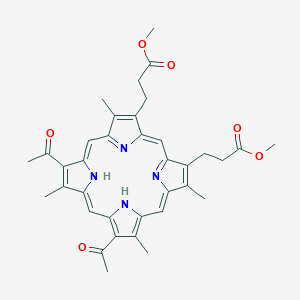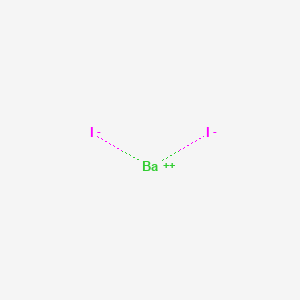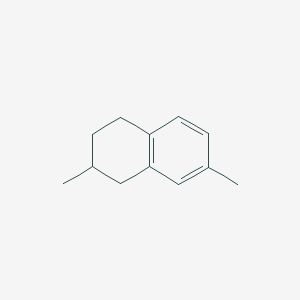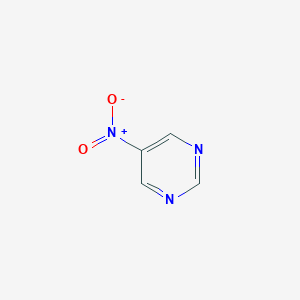
5-Nitropyrimidine
描述
5-Nitropyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a nitro group at the 5-position Pyrimidines are essential components in various biological molecules, including nucleotides and vitamins
作用机制
Target of Action
Nitropyrimidines are known to interact with various biological targets, including dna repair proteins and ammonia-oxidizing bacteria .
Biochemical Pathways
Nitropyrimidines are known to influence the nitrification process, which involves the conversion of ammonia to nitrate . The compound’s interaction with ammonia-oxidizing bacteria suggests that it may impact this pathway .
Pharmacokinetics
The related compound 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine has been studied, and it was found to have a mean plasma half-life of 38 minutes in rats . This could provide some insight into the potential pharmacokinetic properties of 5-Nitropyrimidine.
Result of Action
Nitropyrimidines are known to have various pharmacological effects, including anti-inflammatory activities . They can also act as potent inactivators of certain proteins, suggesting that they may have a significant impact at the molecular level .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
5-Nitropyrimidine has been found to interact with various biomolecules. For instance, it has been synthesized using the reactions of chlorine-substituted 5-Nitropyrimidines with various aromatic and boron-containing thiols . The nature of these interactions involves the formation of stable 2-σ-adducts .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. In a molecular dynamics simulation of thermal decomposition of the layered molecular structure explosive 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide, it was found that the layered molecular structure provides free space for chemical bond deflection and expansion . This makes chemical bonds difficult to break and increases the thermal stability of the explosives .
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitropyrimidine can be synthesized through various methods. One common approach involves the nitration of pyrimidine derivatives. For instance, the reaction of pyrimidine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyrimidine derivatives . Another method involves the reaction of 4,6-dichloro-5-nitropyrimidine with primary amines, which produces disubstituted dialkyl/arylamine pyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions ensures high yields and purity of the final product. The reaction conditions, including temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 5-Nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group in this compound can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the pyrimidine ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Aromatic and boron-containing thiols, primary amines, and other nucleophiles are commonly used.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Major Products Formed:
Thio-5-nitropyrimidine Derivatives: Formed through substitution reactions with thiols.
Amino-5-nitropyrimidine: Formed through the reduction of the nitro group.
科学研究应用
5-Nitropyrimidine has diverse applications in scientific research:
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
相似化合物的比较
4,6-Dichloro-5-nitropyrimidine: Used as a versatile building block for the synthesis of various heterocyclic compounds.
Thio-5-nitropyrimidine Derivatives: Synthesized using reactions with thiols.
2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide: An energetic compound with a graphite-like layered structure.
Uniqueness of 5-Nitropyrimidine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution and reduction reactions makes it a valuable intermediate in synthetic chemistry. Additionally, its derivatives exhibit a wide range of biological activities, making it a compound of interest in medicinal research.
属性
IUPAC Name |
5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYDQGFVFOQSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452878 | |
| Record name | 5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-32-1 | |
| Record name | 5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14080-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 5-nitropyrimidine?
A1: this compound has a molecular formula of C4H3N3O2 and a molecular weight of 125.09 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize a combination of spectroscopic techniques to characterize this compound, including:* UV Spectroscopy: Provides information about the electronic transitions within the molecule, often used to determine concentrations and study structural features. [, , , , ]* Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , , , ]* 1H NMR Spectroscopy: Offers insights into the number and environment of hydrogen atoms in the molecule, aiding in structural elucidation and isomer identification. [, , , , , ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, providing structural information. [, , ]* ESR Spectroscopy: Useful for studying the formation and properties of this compound anion radicals, providing insights into its electronic structure and reactivity. [, ]
Q3: How do structural modifications of this compound impact its reactivity?
A3: The reactivity of this compound is heavily influenced by the electron-withdrawing nature of the nitro group. [, , ] * Nucleophilic Substitution: The electron-deficient pyrimidine ring, particularly at positions 2, 4, and 6, becomes susceptible to attack by nucleophiles. The presence and nature of substituents at these positions significantly influence the reaction pathway and product distribution. [, , , , , , , , ]* Ring Transformations: Under specific conditions, reactions with nucleophiles can lead to the opening and rearrangement of the pyrimidine ring, forming pyridine or pyrazole derivatives. [, , ]* Sigma Complex Formation: The strong electron-withdrawing effect of the nitro group allows this compound to form stable sigma complexes (Meisenheimer complexes) with strong nucleophiles like methoxide ion. This property provides valuable insights into the reactivity and electronic structure of 5-nitropyrimidines. []
Q4: How does the position of the nitro group on the pyrimidine ring affect reactions with ketones?
A4: The position of the nitro group plays a crucial role in dictating the reaction pathway with ketones:* This compound: Can undergo ring transformation reactions with ketones in the presence of bases. Depending on the reaction conditions and the ketone used, the reaction can lead to 5-nitropyridine derivatives, 4-nitrophenols, or 4-pyridones. []
Q5: How has computational chemistry been used to study this compound and its derivatives?
A6: Computational techniques offer valuable insights into the properties and reactivity of these molecules. * Molecular Modeling: Allows visualization and analysis of the three-dimensional structures of different this compound polymorphs, examining intermolecular interactions and their influence on crystal packing and stability. []* Density Functional Theory (DFT): Enables the calculation of vibrational frequencies and intensities for this compound, aiding in the interpretation of experimental IR and Raman spectra and understanding its vibrational modes. []* Electrostatic Potential Calculations: Help to map the electron density distribution in this compound and related compounds, providing insights into their reactivity towards nucleophiles and their potential as substrates for specific enzymes. []
Q6: What are some potential applications of this compound and its derivatives?
A7: Research on this compound and its derivatives has explored various potential applications:* Pharmaceuticals:
* Antitumor Agents: Certain 5-nitropyrimidines, particularly those containing a 6-(dibromomethyl) substituent, have shown promising antiproliferative activity against cancer cell lines in vitro, suggesting potential as antitumor agents. [] * Antibacterial Agents: Synthesized 2,4-diaryl-6-methyl-5-nitropyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. [] * Amplifiers of Phleomycin: Several synthesized purine derivatives, accessible from this compound precursors, have been evaluated for their ability to enhance the antibacterial activity of phleomycin against E. coli. This finding suggests potential applications in combination therapy. []* Explosives: * Secondary Explosives: 4,6-di-2-(5-nitro-1,2,4-triazole)-5-nitropyrimidine has been identified as a potential secondary explosive, showcasing the applicability of this compound derivatives in energetic materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)
